An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid
An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid
CAS Number: 38289-27-9
This technical guide provides a comprehensive overview of trans-4-Propylcyclohexanecarboxylic Acid, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
trans-4-Propylcyclohexanecarboxylic acid is a white crystalline solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 38289-27-9 | |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Melting Point | 97 - 100 °C | |
| Appearance | White Crystalline Solid | |
| Purity | >98.0% (GC) |
Experimental Protocols: Synthesis
The synthesis of trans-4-Propylcyclohexanecarboxylic Acid can be achieved through a two-step process involving the hydrogenation of 4-propylbenzoic acid followed by the isomerization of the resulting cis/trans mixture to favor the trans isomer. The following protocol is adapted from a general method for the synthesis of trans-4-alkylcyclohexanecarboxylic acids.
Step 1: Hydrogenation of 4-Propylbenzoic Acid
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In a high-pressure reactor, prepare a 10% solution of 4-propylbenzoic acid in aqueous sodium hydroxide (NaOH).
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Add a heterogeneous ruthenium-nickel (Ru-Ni/C) catalyst to the solution. The catalyst loading should be determined based on the substrate amount, typically around 5-10% by weight.
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Seal the reactor and purge with hydrogen gas.
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Pressurize the reactor with hydrogen to 3.0–4.0 MPa.
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Heat the reaction mixture to 140–150 °C while stirring.
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Maintain these conditions for approximately 1 hour. During this time, the aromatic ring of 4-propylbenzoic acid is hydrogenated to form a mixture of cis- and trans-4-propylcyclohexanecarboxylic acid. The typical ratio of trans to cis isomers is approximately 2:3.
Step 2: Isomerization to the Trans Isomer
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After the hydrogenation is complete, carefully remove the catalyst by filtration.
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Increase the temperature of the reaction mixture to 260–280 °C and maintain the pressure at 3.0–4.0 MPa for an additional 2 hours. This step promotes the isomerization of the cis isomer to the more thermodynamically stable trans isomer.
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Cool the reaction mixture to room temperature.
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Acidify the mixture with concentrated hydrochloric acid (HCl) until the pH reaches 2.
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The product, enriched in the trans-isomer (typically around 75%), will precipitate out of the solution.
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Collect the precipitate by filtration and dry it.
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For further purification and to obtain the pure trans-isomer, recrystallize the product from hexane at 10 °C. The mother liquor containing the remaining cis/trans mixture can be subjected to another round of isomerization to improve the overall yield.
Experimental Workflow
The synthesis of trans-4-Propylcyclohexanecarboxylic Acid can be visualized as a two-stage process. The following diagram illustrates the key steps from the starting material to the final purified product.
Caption: Synthesis workflow for trans-4-Propylcyclohexanecarboxylic Acid.
Applications in Drug Development
While trans-4-Propylcyclohexanecarboxylic Acid itself is not known to be a therapeutic agent, the trans-4-alkylcyclohexanecarboxylic acid motif is a valuable building block in the synthesis of more complex, biologically active molecules. This structural unit is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and conformational rigidity, which can in turn influence their pharmacokinetic and pharmacodynamic profiles.
For instance, derivatives of trans-4-substituted cyclohexanecarboxylic acids have been investigated as very late antigen-4 (VLA-4) antagonists, which have potential applications in treating inflammatory diseases. In these complex molecules, the cyclohexanecarboxylic acid moiety serves as a scaffold to which other pharmacophoric groups are attached.
It is important to note that there is no readily available scientific literature describing a direct involvement of trans-4-Propylcyclohexanecarboxylic Acid in specific biological signaling pathways. Its role is primarily that of a synthetic intermediate in the development of new chemical entities. The biological activity of the resulting compounds is attributed to the overall molecular structure rather than this specific fragment alone.
